molecular formula C9H9I2NO2 B2787220 Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate CAS No. 1260762-01-3

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate

Cat. No. B2787220
CAS RN: 1260762-01-3
M. Wt: 416.985
InChI Key: MIDJQUPKTXMZSI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diiodobenzoate is a chemical compound with the CAS Number: 54073-94-8 . It has a molecular weight of 417.97 . The IUPAC name for this compound is ethyl 4-hydroxy-3,5-diiodobenzoate . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-3,5-diiodobenzoate is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Safety and Hazards

The safety information for Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, as well as instructions for what to do in case of exposure .

properties

IUPAC Name

ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO2/c1-2-14-9(12)5-3-6(10)8(13)7(11)4-5/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDJQUPKTXMZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136661670

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